molecular formula C14H12N2O4 B094768 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 17557-76-5

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No. B094768
CAS RN: 17557-76-5
M. Wt: 272.26 g/mol
InChI Key: MKHDOBRSMHTMOK-UHFFFAOYSA-N
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Description

4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid, also known as Benzidine-2,20-dicarboxylic acid, is a chemical compound .


Synthesis Analysis

This compound is synthesized from 3-nitrobenzoic acid by reduction with zinc dust and sodium hydroxide solution to form the hydrazo compound. This is followed by rearrangement using hydrochloric acid to form the dihydrochloride .


Chemical Reactions Analysis

Benzidine-2,20-dicarboxylic acid is made from 3-nitrobenzoic acid by reduction with zinc dust and sodium hydroxide solution to form the hydrazo compound. This is followed by rearrangement using hydrochloric acid to form the dihydrochloride .

Scientific Research Applications

Preparation of Aromatic Polyimides

This compound is used in the synthesis of new soluble polyimides. The polyimides are synthesized from different 4,4’-diaminodiphenylmethane monomers with different alkyl substituents in one-step with the poly (amic acid)s prepared from the polyaddition of 4,4’-oxydiphthalic anhydride (ODPA) . These polyimides exhibit excellent thermal stability and relatively low coefficients of thermal expansion and dielectric constants .

Synthesis of Schiff Bases

4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid is used in the synthesis of symmetrical Schiff bases. These Schiff bases are then reacted with copper-, iron- and zinc-acetate to produce the corresponding complexes . These complexes are characterized by 1H-, 13C-NMR, IR and UV-Vis spectroscopy and elemental analysis .

Biomedical Applications

The Schiff bases and their complexes synthesized from 4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid are investigated for their potential as anticancer or antimicrobial agents .

Synthesis of Polyimide Ionomers

This compound is used in the synthesis of new polyimide ionomers. The ionomers are synthesized from 4,4’-diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid and discussed for their film-forming properties and membrane stability under hydrogen-air fuel cell conditions .

Synthesis of Various Derivatives of 4H-chromenes

4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid is used in the synthesis of various derivatives of 4H-chromenes .

Safety and Hazards

When handling 4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDOBRSMHTMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Q & A

Q1: How does 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid contribute to the formation of the 2D luminescent complex?

A1: 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid acts as an organic linker in the formation of the 2D luminescent complex. [] It coordinates to zinc ions through its carboxylic acid groups, creating a repeating framework structure. This framework serves as a scaffold for the luminescent properties inherited from the incorporated HLC-NH2 ligand.

Q2: What is significant about the observed time-dependent luminescence conversion in HLC-NH2-TPE?

A2: The time-dependent luminescence conversion of HLC-NH2-TPE in a DMF/H2O (v:v/1:9) mixture suggests a dynamic structural change within the material. [] This could be due to solvent interactions influencing the aggregation state of the AIE-active TPE unit over time, leading to altered luminescence. Investigating this phenomenon could provide insights into designing materials with tunable optical properties for applications like sensors or displays.

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